2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a thienopyrimidine derivative with various potential applications. This compound belongs to a class of organic molecules characterized by a fused pyrimidine and thienopyrimidine ring structure, contributing to its diverse biological activities and significance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes can be used for the preparation of this compound:
Condensation Reaction: : The process typically begins with the condensation of thieno[3,2-d]pyrimidine-4(3H)-one with appropriate acylating agents under mild to moderate heating.
Butylation: : Introduction of the butyl group can be achieved via nucleophilic substitution using butyl halides and appropriate bases to facilitate the reaction.
Acylation: : Coupling of the product with N-(2-methoxy-5-methylphenyl)acetamide is typically carried out using acyl chlorides or anhydrides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial-scale synthesis might employ optimized catalysts, enhanced reaction conditions (like controlled temperature and pressure), and large-scale reactors to ensure high yield and purity. Continuous flow techniques can be utilized to increase efficiency and throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound's thienopyrimidine core can undergo oxidation and reduction reactions, altering its electronic properties and activity.
Substitution: : Various electrophilic and nucleophilic substitutions can occur on the phenyl and thienopyrimidine rings, allowing for structural diversification.
Acylation and Alkylation: : Additional acyl and alkyl groups can be introduced, enhancing its properties.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like PCC or KMnO4 under controlled conditions.
Reduction: : Employing reducing agents like LiAlH4 or NaBH4.
Substitution: : Utilizing electrophiles or nucleophiles like halides or amines in polar solvents with a base or acid catalyst.
Major Products
Derivatives with varying substitution patterns.
Compounds with modified oxidation states on the thienopyrimidine core.
Scientific Research Applications
Chemistry
Synthesis: : It serves as an intermediate in creating other biologically active molecules.
Catalysis: : Its derivatives can act as catalysts in organic reactions.
Biology
Enzyme Inhibition: : It shows potential as an enzyme inhibitor for various biological targets.
Antimicrobial Properties: : Exhibits activity against certain bacterial and fungal strains.
Medicine
Anticancer: : Shows promise as an anticancer agent due to its ability to interfere with cellular pathways.
Anti-inflammatory:
Industry
Material Science: : Its derivatives could be used in developing novel materials with specific electronic or mechanical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. It can modulate the activity of these targets, leading to alterations in biological pathways. The thienopyrimidine ring structure allows it to bind effectively to active sites, inhibiting or activating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: : These have similar core structures but differ in functional groups and substituents.
Pyrimidine Derivatives: : Although similar, they lack the fused thiophene ring, which can influence activity and properties.
Uniqueness
Functional Diversity: : The presence of a butyl group and methoxyphenylacetamide moiety confers unique biological activities and chemical reactivity.
Versatility: : The compound's ability to undergo various chemical reactions and modifications makes it highly versatile for research and industrial applications.
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a fascinating compound with significant potential in multiple fields. Whether it’s chemistry, biology, medicine, or industry, this molecule's unique structure and reactivity make it a valuable subject for continued research and application.
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-5-9-22-19(25)18-15(8-10-28-18)23(20(22)26)12-17(24)21-14-11-13(2)6-7-16(14)27-3/h6-8,10-11H,4-5,9,12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBOXWNKWSIMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=CC(=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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